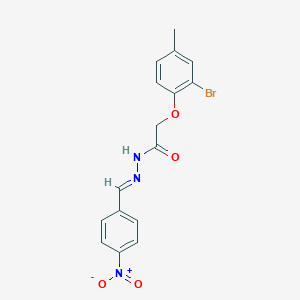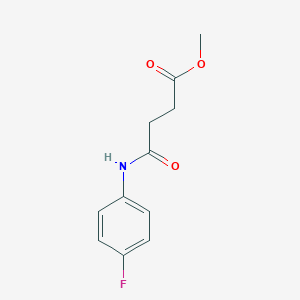![molecular formula C32H24N2O2 B324328 N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide typically involves the coupling of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale synthesis using similar coupling reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of amide groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups, making it more reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Features amino groups, which can participate in different types of chemical reactions.
Uniqueness
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl backbone provides stability, while the amide and carbonyl groups offer sites for further chemical modification .
Properties
Molecular Formula |
C32H24N2O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C32H24N2O2/c35-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)33-29-13-7-8-14-30(29)34-32(36)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H,(H,33,35)(H,34,36) |
InChI Key |
LDZUQSXMSPLKLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



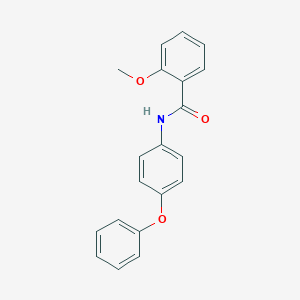
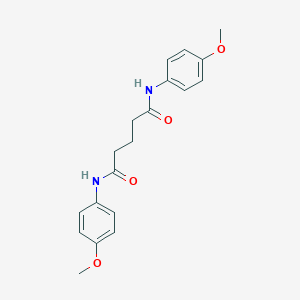
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324250.png)
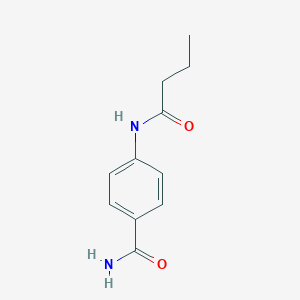
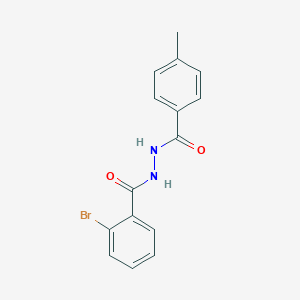
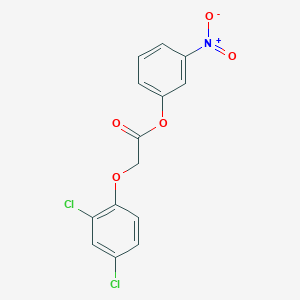
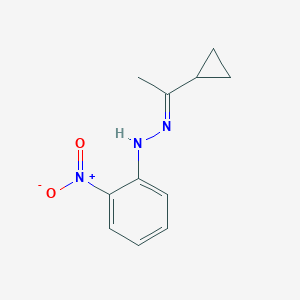
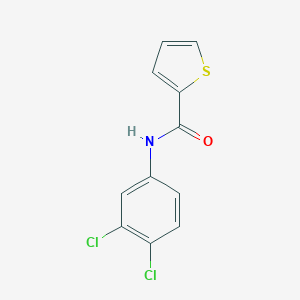
![(4E)-3-hydroxy-4-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B324266.png)
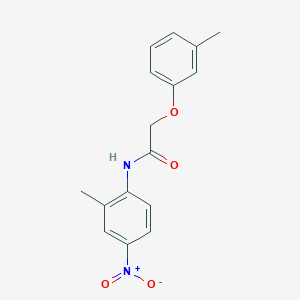
![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)
